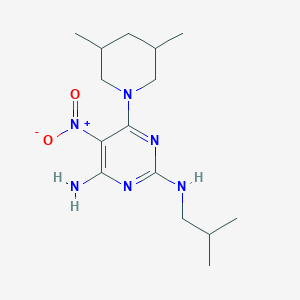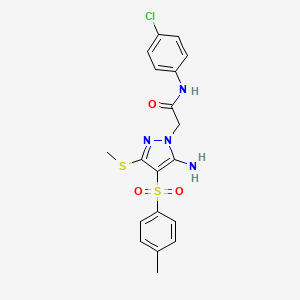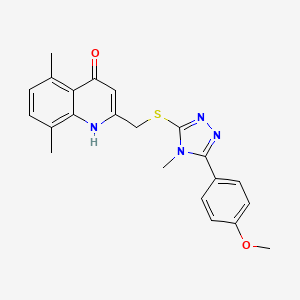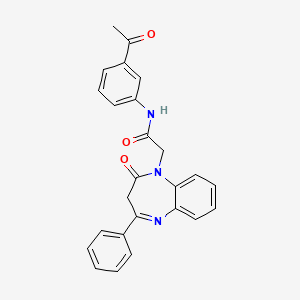![molecular formula C16H12FNO4S2 B11263818 Methyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11263818.png)
Methyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound with a complex structure. Let’s break it down:
Methyl: Refers to the methyl group (CH₃) attached to the benzothiophene ring.
3-[(4-fluorophenyl)sulfamoyl]: Indicates the substitution pattern on the benzothiophene core. The 4-fluorophenyl group is attached via a sulfamoyl linker.
1-benzothiophene-2-carboxylate: Describes the benzothiophene scaffold with a carboxylate group at position 2.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins arylboronic acids (or their derivatives) with aryl halides under palladium catalysis . In this case, the boronic acid derivative would be the key starting material.
Reaction Conditions::Suzuki–Miyaura Coupling: Typically carried out in an inert atmosphere using a palladium catalyst, base (such as potassium carbonate), and a solvent (e.g., DMF or toluene).
Borylation: Boron reagents like boronic acids or boronate esters are used. Boronic acids can be prepared from aryl halides via hydroboration or other methods.
Industrial Production:: While I don’t have specific industrial production details, large-scale synthesis likely involves optimization of reaction conditions and purification methods.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, especially if the fluorine atom is susceptible.
Reduction: Reduction of the carboxylate group or other functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions.
Boronic Acids: Used in Suzuki–Miyaura coupling.
Palladium Catalysts: Facilitate cross-coupling reactions.
Hydrogen Peroxide (H₂O₂): For oxidation.
Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include various aryl-substituted benzothiophenes.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties due to its unique structure. For instance, it could serve as a potential drug candidate.
Chemical Biology: Researchers might explore its interactions with biological targets.
Materials Science: Its properties could be harnessed for materials or sensors.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting downstream signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare it to related benzothiophenes or sulfonamides. Its distinct features could make it valuable in specific applications.
Properties
Molecular Formula |
C16H12FNO4S2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H12FNO4S2/c1-22-16(19)14-15(12-4-2-3-5-13(12)23-14)24(20,21)18-11-8-6-10(17)7-9-11/h2-9,18H,1H3 |
InChI Key |
DEOKSUOUHFDCRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11263740.png)


![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-[(4-methoxyphenyl)sulfonyl]pyrimidin-4(3H)-one](/img/structure/B11263773.png)


![Methyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11263788.png)
![N-[1-(4-fluorophenyl)ethyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B11263801.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B11263804.png)
![N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B11263812.png)

![5-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11263830.png)

![3-(2-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11263837.png)
